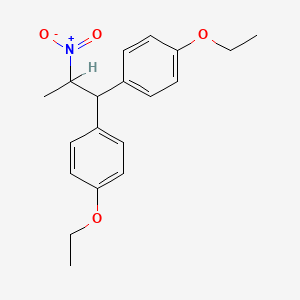
1,1-Bis(p-ethoxyphenyl)-2-nitropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(p-ethoxyphenyl)-2-nitropropane, also known as this compound, is a useful research compound. Its molecular formula is C19H23NO4 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
1,1-Bis(p-ethoxyphenyl)-2-nitropropane is characterized by a unique structure that contributes to its biological activity. The compound features two ethoxyphenyl groups attached to a central nitropropane moiety, which plays a crucial role in its insecticidal properties.
Insecticidal Applications
Efficacy Against Insect Pests:
Research indicates that this compound is effective in controlling various insect pests, particularly flies on domestic animals. A study conducted by Wood (1973) demonstrated its potential as a new insecticide for this purpose, highlighting its ability to reduce fly populations significantly in treated areas .
Mechanism of Action:
The insecticidal action of this compound is believed to involve interference with the nervous system of insects. It may disrupt neurotransmitter functions or inhibit certain enzymes critical for insect survival. Further research is needed to elucidate the precise biochemical pathways affected by this compound.
Field Trials
Field trials conducted in agricultural settings have shown promising results regarding the effectiveness of this compound. In one notable trial, the application of this compound led to a significant decrease in fly populations over a designated period. The results indicated that the compound could be an effective alternative to existing insecticides, potentially reducing reliance on more harmful chemicals.
| Study | Location | Target Pest | Application Method | Results |
|---|---|---|---|---|
| Wood (1973) | Domestic Animal Farms | House Flies | Spray Application | Significant reduction in fly populations |
Laboratory Studies
Laboratory studies have further supported the findings from field trials. For instance, controlled experiments demonstrated that this compound effectively reduced larval development rates in treated insects compared to control groups. These studies provide a deeper understanding of the compound's potential as an eco-friendly pest management solution.
Toxicology and Safety Assessments
Safety assessments are crucial for any chemical intended for agricultural use. Preliminary toxicological evaluations suggest that this compound has a relatively low toxicity profile for mammals when applied according to recommended guidelines. However, comprehensive studies are necessary to fully assess its environmental impact and potential risks to non-target organisms.
Propiedades
Número CAS |
26258-70-8 |
|---|---|
Fórmula molecular |
C19H23NO4 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
1-ethoxy-4-[1-(4-ethoxyphenyl)-2-nitropropyl]benzene |
InChI |
InChI=1S/C19H23NO4/c1-4-23-17-10-6-15(7-11-17)19(14(3)20(21)22)16-8-12-18(13-9-16)24-5-2/h6-14,19H,4-5H2,1-3H3 |
Clave InChI |
TZAHJOSARIOWIQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)[N+](=O)[O-] |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)[N+](=O)[O-] |
Sinónimos |
1,1-bis(p-ethoxyphenyl)-2-nitropropane GH 74 GH-74 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















